molecular formula C32H26N8O7S2 B8327054 Benzhydryl (9-(2-(4-(benzo[d]thiazol-2-ylsulfonyl)-3-oxopiperazin-1-yl)-2-oxoethyl)-6-oxo-6,9-dihydro-1H-purin-2-yl)carbamate

Benzhydryl (9-(2-(4-(benzo[d]thiazol-2-ylsulfonyl)-3-oxopiperazin-1-yl)-2-oxoethyl)-6-oxo-6,9-dihydro-1H-purin-2-yl)carbamate

Cat. No. B8327054
M. Wt: 698.7 g/mol
InChI Key: TZKPROHXCJKXHP-UHFFFAOYSA-N
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Patent
US07179896B2

Procedure details

The title compound was synthesized by the reaction of 1-(benzothiazole-2-sulfonyl)-piperazin-2-one trifluoroacetic acid salt with [2-N-(benzhydryloxycarbonyl)-guanin-9-yl]-acetic acid as per the procedure of Example 52. 1H NMR (500 MHz; DMSO-d6) δ 11.62 (bs, H), 11.24 (bs, 1H), 8.36 (m, 1H), 8.26 (m, 1H), 7.81 (s, 0.6H), 7.77 (s, 0.4H), 7.72 (m, 2H), 7.45 (d, 4H), 7.38 (t, 4H), 7.30 (t, 2H), 6.86 (s, 1H), 5.16 (s, 1.2H), 5.05 (s, 0.8H), 4.53 (s, 0.8H), 4.28 (s, 1.2H), 4.26 (t, 1.2H), 4.09 (t, 0.8H), 4.05 (t, 1.2H), 3.86 (t, 0.8H).
Name
1-(benzothiazole-2-sulfonyl)-piperazin-2-one trifluoroacetic acid salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[S:8]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[N:10]=[C:9]1[S:17]([N:20]1[CH2:25][CH2:24][NH:23][CH2:22][C:21]1=[O:26])(=[O:19])=[O:18].[CH:27]([O:40][C:41]([NH:43][C:44]1[NH:45][C:46](=[O:57])[C:47]2[N:48]=[CH:49][N:50]([CH2:53][C:54](O)=[O:55])[C:51]=2[N:52]=1)=[O:42])([C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1)[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>>[S:8]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[N:10]=[C:9]1[S:17]([N:20]1[CH2:25][CH2:24][N:23]([C:54](=[O:55])[CH2:53][N:50]2[CH:49]=[N:48][C:47]3[C:46](=[O:57])[NH:45][C:44]([NH:43][C:41]([O:40][CH:27]([C:34]4[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=4)[C:28]4[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=4)=[O:42])=[N:52][C:51]2=3)[CH2:22][C:21]1=[O:26])(=[O:19])=[O:18] |f:0.1|

Inputs

Step One
Name
1-(benzothiazole-2-sulfonyl)-piperazin-2-one trifluoroacetic acid salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F.S1C(=NC2=C1C=CC=C2)S(=O)(=O)N2C(CNCC2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)OC(=O)NC=1NC(C=2N=CN(C2N1)CC(=O)O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)S(=O)(=O)N2C(CN(CC2)C(CN2C=1N=C(NC(C1N=C2)=O)NC(=O)OC(C2=CC=CC=C2)C2=CC=CC=C2)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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